3-(5-nitro-1H-indol-1-yl)propanenitrile
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Overview
Description
3-(5-nitro-1H-indol-1-yl)propanenitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the indole family, which is known for its broad spectrum of biological activities and its presence in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitro-1H-indol-1-yl)propanenitrile typically involves the nitration of indole derivatives. One common method includes the use of trifluoroacetyl nitrate (CF3COONO2) as an electrophilic nitrating agent. This reagent is produced by the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . The reaction conditions are designed to be non-acidic and non-metallic, making the process more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry are often applied to optimize yield and minimize environmental impact. This includes the use of safer reagents, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-nitro-1H-indol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitro group, this compound is highly electrophilic and can participate in electrophilic substitution reactions.
Cycloaddition Reactions: It can interact with dienes to form cycloadducts through (4+2) cycloaddition reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophilic nitrating agents like trifluoroacetyl nitrate.
Cycloaddition: Danishefsky’s diene is a common reagent used in cycloaddition reactions with this compound.
Major Products
Electrophilic Substitution: The major products are typically nitrated indole derivatives.
Cycloaddition: The major products are dearomatized cycloadducts.
Scientific Research Applications
3-(5-nitro-1H-indol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-nitro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets. The nitro group enhances its electrophilicity, allowing it to participate in reactions with electron-rich species. This interaction can lead to the formation of new chemical bonds and the modification of biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitroindole: Shares the nitro group and indole structure but lacks the propanenitrile group.
5-Nitroindole: Similar structure but with the nitro group in a different position.
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure but different functional groups.
Uniqueness
3-(5-nitro-1H-indol-1-yl)propanenitrile is unique due to the presence of both the nitro group and the propanenitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(5-nitroindol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-1-6-13-7-4-9-8-10(14(15)16)2-3-11(9)13/h2-4,7-8H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPADKRRNHWIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC#N)C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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